
N-cyclobutyl-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-3-methoxyaniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, where the amino group is substituted with a cyclobutyl group and a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclobutyl-3-methoxyaniline can be synthesized through several methods. One common approach involves the reaction of 3-methoxyaniline with cyclobutyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclobutyl-3-methoxyaniline.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Cyclobutyl-3-methoxyaniline.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-cyclobutyl-3-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-methoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-cyclobutyl-3-methoxyaniline can be compared with other similar compounds, such as:
N-cyclobutyl-4-methoxyaniline: Differing only in the position of the methoxy group on the benzene ring.
N-cyclobutyl-3-chloroaniline: Where the methoxy group is replaced by a chlorine atom.
N-cyclobutyl-3-fluoroaniline: Where the methoxy group is replaced by a fluorine atom.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-cyclobutyl-3-methoxyaniline |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-3-6-10(8-11)12-9-4-2-5-9/h3,6-9,12H,2,4-5H2,1H3 |
InChI Key |
CSAAWTCVRNOYDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


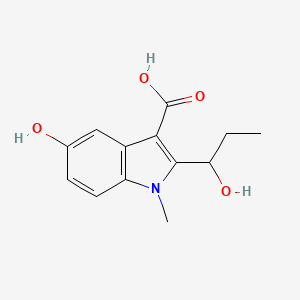
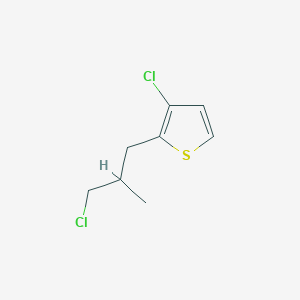
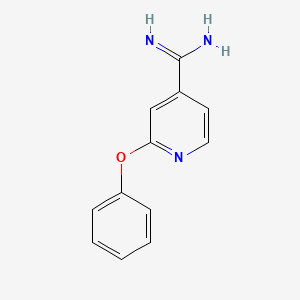
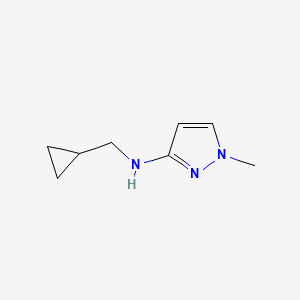
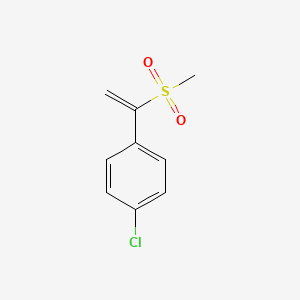
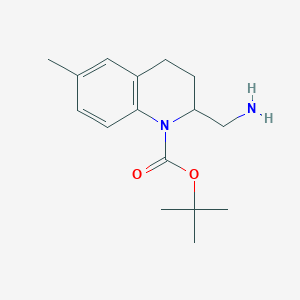
![(Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine](/img/structure/B13242230.png)
![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13242235.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13242240.png)
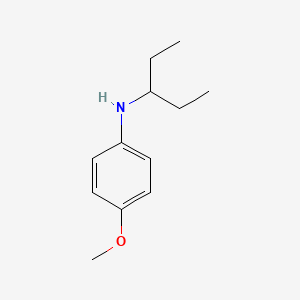
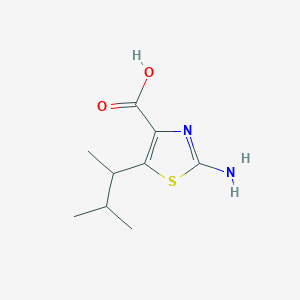
![2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13242265.png)

